N-Acetyl-L-aspartic acid N-Acetyl-L-aspartic acid N-Acetyl-DL-aspartic acid is an aspartic acid derivative.
N-Acetyl-DL-aspartic acid is a natural product found in Homo sapiens and Phaseolus vulgaris with data available.
Brand Name: Vulcanchem
CAS No.: 997-55-7
VCID: VC21537927
InChI: InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)
SMILES: CC(=O)NC(CC(=O)O)C(=O)O
Molecular Formula: C6H9NO5
Molecular Weight: 175.14 g/mol

N-Acetyl-L-aspartic acid

CAS No.: 997-55-7

Cat. No.: VC21537927

Molecular Formula: C6H9NO5

Molecular Weight: 175.14 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-L-aspartic acid - 997-55-7

CAS No. 997-55-7
Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
IUPAC Name 2-acetamidobutanedioic acid
Standard InChI InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)
Standard InChI Key OTCCIMWXFLJLIA-UHFFFAOYSA-N
Isomeric SMILES CC(=O)N[C@@H](CC(=O)O)C(=O)O
SMILES CC(=O)NC(CC(=O)O)C(=O)O
Canonical SMILES CC(=O)NC(CC(=O)O)C(=O)O
Melting Point 137 - 140 °C

Chemical Structure and Properties

N-Acetyl-L-aspartic acid is a derivative of the amino acid aspartic acid, containing an acetyl group attached to the amino nitrogen. It is classified as an N-acyl-L-alpha-amino acid and represents a biologically available N-terminal capped form of the proteinogenic amino acid L-aspartic acid.

Chemical Identification

PropertyValue
Molecular FormulaC₆H₉NO₅
Molecular Weight175.14 g/mol
CAS Number997-55-7
IUPAC Name(2S)-2-acetamidobutanedioic acid
InChI KeyOTCCIMWXFLJLIA-BYPYZUCNSA-N
Chemical StructureAn N-acyl-L-alpha-amino acid anion and a dicarboxylic acid dianion

N-Acetyl-L-aspartic acid exists as a doubly-charged N-acyl-L-alpha-amino acid anion resulting from deprotonation of both carboxy groups. It is the conjugate base of N-acetyl-L-aspartic acid and an enantiomer of N-acetyl-D-aspartate(2-) .

Biosynthesis and Metabolism

Synthesis Pathway

N-Acetyl-L-aspartic acid is synthesized in neurons from the amino acid aspartate and acetyl coenzyme A by the enzyme L-aspartate N-acetyltransferase via acetylation of aspartate . This process occurs exclusively in neuronal cells, making NAA a specific neuronal marker in the adult mammalian brain .

Catabolism

NAA is catabolized by the enzyme aspartoacylase, which breaks it down into aspartate and acetate . This catabolic process is crucial for maintaining appropriate levels of NAA in the nervous system, and deficiencies in this enzyme are associated with Canavan disease, a neurodegenerative disorder .

Metabolic Context

NAA is part of the broader aspartate metabolism pathway. Aspartate serves as a precursor for various cellular signaling compounds, including N-acetyl-aspartate, beta-alanine, adenylsuccinate, arginino-succinate, and N-carbamoylaspartate . The presence of NAA in metabolic pathways highlights its integration within broader neurochemical processes.

Distribution and Concentration

Brain Concentration

N-Acetyl-L-aspartic acid is the second most concentrated molecule in the brain after the amino acid glutamate . It makes up approximately one thousandth of the wet weight of the human brain and is found at exceptionally high concentrations in various regions, reaching up to 10 mM or more .

Gray Matter versus White Matter Distribution

Research has demonstrated significant differences in NAA concentration between gray matter (GM) and white matter (WM) regions of the brain:

Brain RegionNAA ConcentrationStandard Deviation
Gray Matter (GM)14.3 mM± 1.1 mM
White Matter (WM)9.5 mM± 1.0 mM

These findings indicate that the average global white matter NAA concentration is significantly lower than that in gray matter (p<0.001), with no gender differences observed in either region .

Biological Functions

The exact role of NAA in neurons remains under investigation, but several important functions have been proposed based on current research:

Primary Proposed Functions

FunctionDescription
Neuronal OsmolyteActs as an osmolyte involved in fluid balance regulation in the brain
Acetate SourceProvides acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons
Neuropeptide PrecursorServes as a precursor for the synthesis of the important neuronal dipeptide N-acetylaspartylglutamate (NAAG)
Energy MetabolismMay be involved in energy production from glutamate in neuronal mitochondria

Additional Proposed Functions

N-Acetyl-L-aspartic acid has also been implicated in:

  • Regulation of neuronal protein synthesis

  • Myelin production

  • Metabolism of several neurotransmitters including aspartate and N-acetyl-aspartyl-glutamate

  • Axon-glial signaling

  • Maintenance of nitrogen balance in the brain

Antioxidant Activity

Research indicates that N-Acetyl-L-aspartic acid possesses antioxidant activity, potentially contributing to neuroprotection .

Clinical Significance

Role as a Biomarker

NAA is considered a specific neuronal marker due to its exclusive localization in neurons in the adult brain. Its concentration has shown local or global abnormalities in most focal or diffuse neurological diseases, making it a valuable biomarker for neuronal density, integrity, and viability .

Associated Disorders

Chronically high levels of N-acetyl-L-aspartic acid are associated with Canavan disease, a rare genetic neurological disorder characterized by the degeneration of white matter in the brain . This condition results from a deficiency in the enzyme aspartoacylase, which normally breaks down NAA.

Detection and Measurement

Spectroscopic Detection

The singlet resonance of the protons of NAA's N-acetyl group creates the most prominent peak in proton magnetic resonance spectroscopy (¹H-MRS) of the brain, making it straightforward to quantify non-invasively in vivo . This property has made NAA a vital component of in vivo ¹H-NMR spectroscopic studies .

Stability in Samples

N-Acetyl-L-aspartic acid has been shown to be relatively stable for a period of twenty-four hours post-mortem, which facilitates its measurement in various research and clinical contexts .

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